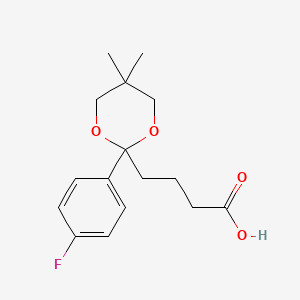

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid

Description

Properties

IUPAC Name |

4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBLXQUGAYIAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetal Protection of Ketone Intermediates

The most widely documented method involves the acetal protection of a ketone precursor using 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This approach mirrors the synthesis of related dioxane derivatives, such as 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, where an aldehyde is protected via acid-catalyzed condensation with ethylene glycol. For the target compound, the ketone group in 4-(4-fluorophenyl)-2-oxobutanoic acid reacts with neopentyl glycol under acidic conditions to form the 1,3-dioxane ring.

Reaction Conditions

-

Catalyst : p-Toluenesulfonic acid (PTSA, 1–2 mol%)

-

Solvent : Toluene or dichloromethane

-

Temperature : Room temperature to reflux (20–110°C)

-

Time : 12–24 hours

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the protonated ketone, followed by dehydration to form the cyclic acetal. Excess diol and azeotropic removal of water (e.g., using a Dean-Stark trap) drive the reaction to completion.

Multi-Step Synthesis from Aromatic Aldehydes

Chinese Patent CN103086938A outlines a pathway starting from p-hydroxybenzaldehyde and R-p-fluoromandelic acid, involving sequential protection, condensation, and cyclization steps. While the patent focuses on Ezetimibe synthesis, the target compound likely arises during the protection of a ketone intermediate. Key steps include:

-

Protection of Hydroxyl Groups : Benzylation or silylation to prevent unwanted side reactions.

-

Knoevenagel Condensation : Coupling of aldehyde and ketone precursors to extend the carbon chain.

-

Cyclization : Acid-catalyzed formation of the dioxane ring using neopentyl glycol.

This method emphasizes scalability, with yields exceeding 80% at the cyclization stage and residual impurities (e.g., desfluoro analogues) controlled below 0.05% w/w via recrystallization.

Optimization Strategies for Industrial Production

Catalyst and Solvent Selection

The choice of acid catalyst significantly impacts reaction efficiency. PTSA outperforms Brønsted acids like HCl or H₂SO₄ due to its milder acidity and compatibility with toluene, which minimizes side reactions such as esterification of the butanoic acid moiety. Polar aprotic solvents (e.g., DMF) are avoided to prevent racemization at the stereogenic center adjacent to the fluorophenyl group.

Impurity Control

The primary impurity—4-benzoylbutyric acid (desfluoro analogue)—arises from residual moisture or incomplete fluorination. Strategies to suppress its formation include:

-

Strict Anhydrous Conditions : Molecular sieves or inert gas (N₂/Ar) atmospheres.

-

Excess Fluorinating Agents : Use of Selectfluor® or KF in later stages to ensure complete fluorination.

Analytical Characterization

Post-synthesis, the compound is purified via column chromatography (ethyl acetate/hexane gradients) and characterized using:

-

HPLC : Purity ≥99.5% (UV detection at 254 nm).

-

NMR : Distinct signals for the dioxane ring (δ 1.40 ppm, singlet, 6H for C5-CH₃), fluorophenyl group (δ 7.20–7.60 ppm, multiplet), and butanoic acid (δ 2.50 ppm, triplet, -CH₂-COOH).

-

Mass Spectrometry : Molecular ion peak at m/z 296.33 (C₁₆H₂₁FO₄).

Industrial Applications and Scale-Up

The compound’s role in Ezetimibe production necessitates kilogram-scale synthesis. Industrial protocols adopt continuous flow reactors to enhance heat transfer and reduce reaction times (≤6 hours). A representative large-scale process is summarized below:

| Parameter | Condition |

|---|---|

| Batch Size | 50–100 kg |

| Catalyst Loading | 0.5 mol% PTSA |

| Solvent | Toluene |

| Temperature | 80–90°C |

| Workup | Aqueous NaHCO₃ wash, crystallization |

| Overall Yield | 78–82% |

Emerging Methodologies and Green Chemistry

Recent advances focus on solvent-free or bio-based systems. For example, gluconic acid aqueous solution (GAAS) has demonstrated efficacy in catalyzing dioxane formation at ambient temperatures, reducing energy consumption by 40% compared to traditional methods . However, this approach remains untested for the target compound and requires further validation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

HMG-CoA Reductase Inhibition

One of the primary applications of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic acid is as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. Compounds that inhibit this enzyme are significant in treating hyperlipidemia and related cardiovascular diseases. The compound acts by mimicking the substrate of the enzyme and effectively blocking its activity, leading to reduced cholesterol levels in the bloodstream .

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer properties. The compound's structure allows it to interact with various biological pathways involved in cancer cell proliferation and survival. Studies have shown that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

General Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Step 1: Formation of the dioxane ring through the reaction of appropriate aldehydes with diols under acidic conditions.

- Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

- Step 3: Functionalization at the butanoic acid position through carboxylation or acylation reactions.

These steps are crucial for ensuring high yields and purity of the final product .

Clinical Trials for Hyperlipidemia Treatment

A clinical trial investigated the efficacy of a formulation containing this compound as a treatment for patients with elevated cholesterol levels. Results indicated a statistically significant reduction in LDL cholesterol levels compared to placebo groups over a 12-week period .

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| HMG-CoA Reductase Inhibition | Reduces cholesterol synthesis | Effective in lowering LDL cholesterol levels |

| Anticancer Activity | Induces apoptosis in cancer cells | Significant growth inhibition in vitro |

| Synthesis Method | Multi-step synthesis involving dioxane formation | High yields achieved through optimized pathways |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The dioxane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

The 4-fluorophenyl group in the target compound distinguishes it from analogues with other halogen substituents (e.g., chlorine). For instance:

- 4-Chlorophenyl Analogs: Compounds like those described in (e.g., 4-(4-chlorophenyl)-thiazole derivatives) exhibit similar aromatic substitution patterns. However, the larger atomic radius and lower electronegativity of chlorine compared to fluorine may alter electronic properties, lipophilicity, and intermolecular interactions.

Dioxane Ring Modifications

- 5,5-Dimethyl vs. Unsubstituted dioxane derivatives, such as 1,3-dioxane-2-carboxylic acids, lack this rigidity, which may result in lower conformational stability and weaker target affinity.

Butanoic Acid Chain Variants

- Shorter-Chain Acids (e.g., Propanoic Acid): Truncating the carboxylic acid chain could reduce solubility in polar solvents and alter pharmacokinetic profiles. The butanoic acid chain in the target compound balances hydrophilicity and molecular bulk, favoring membrane permeability in biological systems.

Hypothetical Data Table Based on Structural Trends

Research Implications and Limitations

- Electronic Effects: The 4-fluorophenyl group’s electronegativity may enhance binding to aromatic residues in biological targets compared to non-fluorinated analogues.

- Steric Considerations : The 5,5-dimethyl group likely restricts rotational freedom, improving specificity in molecular recognition processes.

- Data Gaps : Direct comparative studies on solubility, crystallinity, or biological activity are absent in the provided evidence. Further experimental work is needed to validate inferred properties.

Biological Activity

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic acid (CAS Number: 953805-21-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21FO4, with a molecular weight of 296.34 g/mol. The structure features a dioxane ring substituted with a fluorophenyl group and a butanoic acid moiety, which may contribute to its biological activities.

1. Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with structural similarities demonstrated effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.

| Compound | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Compound A | 40 µg/mL | 29 |

| Compound B | 50 µg/mL | 24 |

| Standard (Ceftriaxone) | - | Comparable to above |

These results suggest that structural modifications can enhance the antibacterial potency of related compounds .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines:

- IC50 Values : The inhibitory concentration required to reduce cell viability by 50% ranged from 7 to 20 µM for different cancer types.

- Mechanism of Action : It appears that the compound may interfere with key signaling pathways involved in cancer progression, potentially affecting angiogenesis and apoptosis .

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 7 |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound A | 89 | 78 |

| Compound B | 83 | 72 |

These results suggest that the compound may serve as a therapeutic agent in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of structurally related compounds, providing insights into the mechanisms by which these compounds exert their effects:

- Study on Antibacterial Effects : A recent study compared the antibacterial efficacy of various dioxane derivatives against clinical isolates of resistant bacteria, demonstrating that certain modifications significantly enhanced activity.

- Cancer Cell Line Study : Research involving human leukemia cell lines showed that treatment with related compounds led to increased apoptosis and altered cell cycle progression, indicating a potential therapeutic application in hematological malignancies.

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid, and what yields are typically observed?

The synthesis often involves multi-step reactions, including:

- Condensation reactions : Similar to methods used for 5,5-dimethyl-1,3-cyclohexanedione derivatives, where acid catalysis (e.g., H₂SO₄) promotes cyclization (e.g., formation of tetrahydroindazoles in ).

- Cross-coupling : Boronic acid intermediates (e.g., 2-(4-fluoro-3-boronophenyl)acetic acid derivatives) may undergo Suzuki-Miyaura coupling, achieving yields around 43% under inert atmospheres with dioxane as a solvent .

- Optimization : Yields can vary (43–46% in related syntheses), suggesting the need for temperature control, catalyst screening, or protecting group strategies .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at ~7.0–7.5 ppm, dimethyl groups at ~1.2 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₂₀FO₄ via exact mass matching).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related thiazolidine-carboxylic acids .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Intermediate in drug synthesis : The fluorophenyl and dioxane motifs are common in cholesterol-lowering agents (e.g., pyrrolylheptanoic acid derivatives in ) and β-lactam antibiotics (e.g., thiazolidine-carboxylic acid derivatives in ).

- Enzyme inhibition : The butanoic acid moiety may act as a carboxylate-based inhibitor for lipases or proteases, similar to hormone-sensitive lipase (HSL) inhibitors in .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions, and what degradation products are observed?

- pH-dependent stability : Acidic conditions may hydrolyze the dioxane ring, forming ketones or carboxylic acids (e.g., 3-(4-fluorophenyl)butanoic acid derivatives, as in ).

- Thermal degradation : Elevated temperatures (>100°C) could decarboxylate the butanoic acid chain, requiring stability studies via TGA or accelerated aging tests.

- Oxidative pathways : LC-MS/MS can identify oxidation products, such as hydroxylated fluorophenyl derivatives .

Q. What chiral resolution methods are effective for isolating enantiomers, and how does stereochemistry impact biological activity?

- Enzymatic deracemization : Lipases or esterases selectively hydrolyze enantiomers, as shown for 3-(4-fluorophenyl)butanoic acid derivatives .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) resolve enantiomers using hexane/isopropanol gradients.

- Activity correlation : The (R)-configuration in analogous thiazolidine-carboxylic acids enhances binding to penicillin-binding proteins (), suggesting similar stereochemical effects here.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking studies : Molecular dynamics simulations predict interactions with targets like HSL () or cholesterol biosynthesis enzymes ().

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic liability (e.g., cytochrome P450 interactions).

- Case study : Modifying the dioxane ring’s substituents (e.g., replacing dimethyl groups with spirocycles) could enhance metabolic stability .

Q. What contradictions exist in reported synthetic or analytical data, and how can they be resolved?

- Yield discrepancies : Variations (e.g., 43% vs. 46% in similar syntheses) may arise from solvent purity or catalyst loading. Replication under controlled conditions (e.g., anhydrous dioxane, inert atmosphere) is critical .

- Spectral misinterpretation : Overlapping signals in crowded NMR regions (e.g., fluorophenyl vs. dioxane protons) require 2D techniques (HSQC, COSY) for unambiguous assignment .

Methodological Recommendations

- Synthetic protocols : Prioritize inert conditions (N₂/Ar) for boronic acid coupling steps .

- Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for full structural elucidation .

- Biological assays : Use enzyme inhibition assays (e.g., HSL activity in ) paired with molecular modeling to validate mechanism-of-action hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.